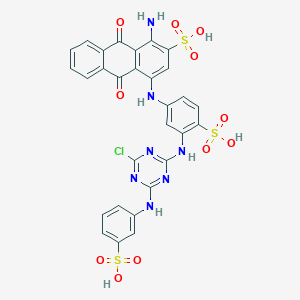
活性蓝 5
描述
Reactive Blue 5 (RB5) is a synthetic dye used in a variety of applications, including lab experiments and scientific research. It is a water-soluble dye which has a variety of advantages and limitations when utilized in lab experiments.
科学研究应用
环境科学
在环境科学中,活性蓝 5 用于与水污染和处理技术相关的研究。它作为一种模型化合物,用于通过各种技术从废水中去除染料,例如吸附、生物降解和高级氧化过程 .
医学研究
This compound 用于医学研究,以开发新的治疗方法和诊断方法。它参与了探索使用过氧化物酶等酶降解染料的研究,这对处理染料污染的生物样本具有重要意义 .
分析化学
在分析化学中,this compound 被用作分光光度法测定金属的试剂。它与各种金属的络合允许检测和量化它们,这对环境监测和各种行业的质量控制至关重要 .
工业过程
This compound 广泛用于纺织品染色工艺。它的应用及其使用对环境的影响是重要的研究领域,特别是关于工业废水的脱色和开发环保染色方法 .
生物技术
This compound 的生物技术应用包括其在酶联生物修复中的使用。能够降解this compound 的酶正在被研究,以了解其在处理染料污染水中的潜力,为传统的化学处理提供了一种环保的替代方案 .
安全和危害
Reactive Blue 5 has relatively low toxicity to humans, but precautions should still be taken to avoid prolonged skin contact, inhalation, or ingestion . Protective gloves, eyewear, and masks should be worn when handling the dye . It should be stored in a cool, dry, well-ventilated area, away from sources of ignition and flammable materials .
Relevant Papers
Several papers were found during the search. One paper discussed the decolorization of Reactive Blue 4 and Reactive Black 5 in microbial fuel cells . Another paper discussed the high removal performance of Reactive Blue 5 G dye from industrial dyeing wastewater using biochar in a fixed-bed adsorption system .
作用机制
Target of Action
Reactive Blue 5, an anthraquinone dye, primarily targets single-walled carbon nanotubes (SWCNTs). It can be adsorbed onto SWCNTs through electrostatic interactions . This interaction allows the separation of residual dyes, which is particularly useful in the treatment of dye-contaminated wastewater .
Mode of Action
The mode of action of Reactive Blue 5 involves a series of enzymatic reactions. Two peroxidases from Thanatephorus cucumeris Dec 1, a versatile peroxidase (VP) and a dye-decolorizing peroxidase (DyP), play a crucial role in this process . The DyP initially decolorizes Reactive Blue 5 to light red-brown compounds. Following this, the VP (TcVP1) further decolorizes these colored intermediates to colorless .
Biochemical Pathways
The biochemical pathway of Reactive Blue 5 degradation involves the concerted action of DyP and VP. The DyP enzyme changes Reactive Blue 5 from dark blue to a light red-brown color composed of a complex mixture thought to contain azo compounds . Then, the VP enzyme acts on these intermediates, leading to complete decolorization . This process indicates that the degradation of Reactive Blue 5 proceeds sequentially and involves multiple enzymatic reactions .
Result of Action
The result of the action of Reactive Blue 5 is its complete decolorization. The concerted action of DyP and VP leads to the transformation of Reactive Blue 5 from a dark blue color to colorless . This decolorization is significant as it aids in the treatment of dye-contaminated wastewater .
Action Environment
The action of Reactive Blue 5 and its subsequent decolorization is influenced by environmental factors such as pH. For instance, the VP enzyme acts like a classical manganese peroxidase (MnP) at pH ∼5, while it behaves like a lignin peroxidase (LiP) at pH ∼3 . This suggests that the pH of the environment can influence the efficacy of Reactive Blue 5 decolorization.
生化分析
Biochemical Properties
Reactive Blue 5 interacts with various biomolecules in its biochemical reactions. It is known to be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions . This interaction allows the separation of residual dyes, indicating its role in biochemical reactions.
Cellular Effects
It is known that certain exposures to blue light (depending on the wavelength or intensity) can cause temporary or permanent damage to some structures of the eye, especially the retina . Although Reactive Blue 5 is a dye and not a source of light, its interactions with light could potentially have effects on cells.
Molecular Mechanism
The molecular mechanism of Reactive Blue 5 involves a unique combination of oxidative and hydrolytic steps leading to the formation of phthalic acid . This suggests that Reactive Blue 5 exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Reactive Blue 5 can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that Reactive Blue 5 can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions , suggesting that it may interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
Reactive Blue 5 can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions . This suggests that it may be transported and distributed within cells and tissues through interactions with transporters or binding proteins.
Subcellular Localization
Given its ability to be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions , it may be localized to specific compartments or organelles within the cell.
属性
IUPAC Name |
1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-11-14(8-9-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDSIQGBHACTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23422-12-0 (tri-hydrochloride salt) | |
| Record name | Procion brilliant blue hgr | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5066118 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Reactive Blue 5 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21650 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
16823-51-1 | |
| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16823-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procion brilliant blue hgr | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-[[3-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulphophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)



acetic acid](/img/structure/B90747.png)

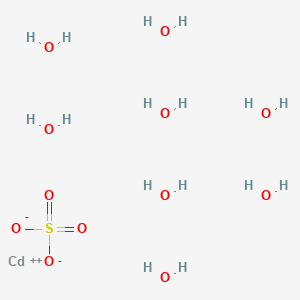
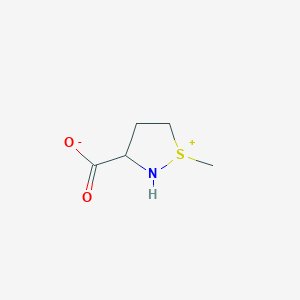
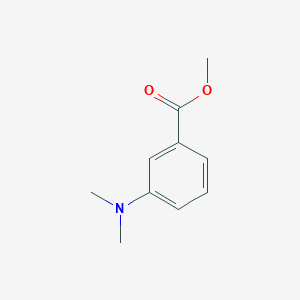
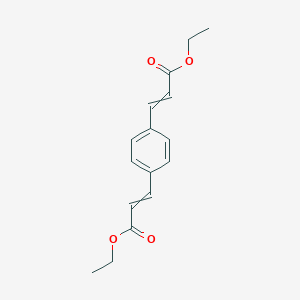
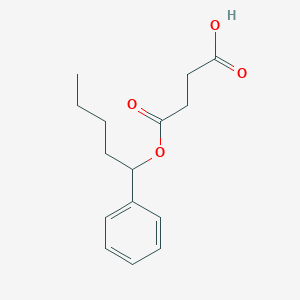

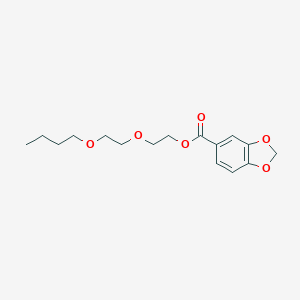
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)